molecular formula C22H27ClN2O5S B2986840 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329874-71-6

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2986840
CAS RN: 1329874-71-6
M. Wt: 466.98
InChI Key: NQPCWSIZWULQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to analyze the molecular geometry .

Scientific Research Applications

Nucleophilic Replacement Reactions

Methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside, a related compound, undergoes displacement reactions with sodium benzoate, leading to the synthesis of galactosamine derivatives. This process is crucial in the field of carbohydrate research, particularly in the synthesis of complex sugars and glycoconjugates (Hill & Hough, 1968).

Synthesis of Pyridothienopyrimidines

The compound is used in the synthesis of pyridothienopyrimidines, which are important in the development of novel organic compounds. The reaction dynamics of this compound with various amide acetals have been studied, contributing to the field of organic chemistry and the synthesis of new molecular structures (Medvedeva et al., 2010).

ACAT-1 Inhibitor Development

A derivative of this compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), shows potential in the treatment of diseases involving ACAT-1 overexpression. This is significant in the development of new drugs for treating metabolic disorders (Shibuya et al., 2018).

Synthesis of Carbohydrate Derivatives

The compound's derivatives have been used in the synthesis of various carbohydrate derivatives, playing a significant role in the development of new glycosylated molecules. This has applications in medicinal chemistry and drug development (Jacquinet & Sinaÿ, 1974).

Novel [4 + 2] Annulation Synthesis

Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes a [4 + 2] annulation with N-tosylimines, forming new pyridinecarboxylates. This process is a key step in the synthesis of highly functionalized tetrahydropyridines, contributing to the development of new chemical synthesis methods (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrimido[1,2‐a]benzimidazoles

A reaction involving 2-aminobenzimidazole, a related compound, leads to the synthesis of pyrimido[1,2-a]benzimidazoles, which are significant in the development of new heterocyclic compounds. This process has potential applications in pharmaceutical and organic chemistry (Troxler & Weber, 1974).

Cascade Reactions of Thioureido-Acetamides

Thioueido-acetamides, related to the compound , are used in various heterocyclic syntheses through one-pot cascade reactions. These reactions are valuable in creating diverse heterocyclic compounds with high atom economy (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S.ClH/c1-21(2)10-13-17(20(26)27-5)19(30-18(13)22(3,4)24-21)23-16(25)9-12-6-7-14-15(8-12)29-11-28-14;/h6-8,24H,9-11H2,1-5H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPCWSIZWULQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.